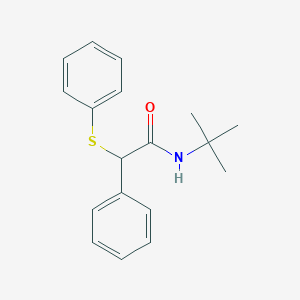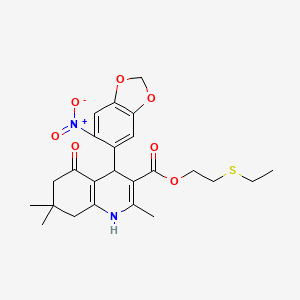
N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as tert-butylthioacetamide (TBTAA), is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. TBTAA is a thioamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively stable, making it easy to handle and store. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may exhibit different biological activities depending on the experimental conditions, which may complicate data interpretation.
Future Directions
There are several future directions for research on N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide. One potential area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. Additionally, the potential applications of this compound in the treatment of various diseases, such as cancer and diabetes, warrant further investigation.
Synthesis Methods
N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a variety of methods, including the reaction of tert-butylamine with carbon disulfide to form tert-butylthiocarbamate, which is then reacted with 2-bromophenyl phenyl sulfide to form this compound. Another method involves the reaction of 2-bromophenyl phenyl sulfide with tert-butyl isocyanate to form this compound. Both methods have been reported to yield this compound with high purity and yield.
Scientific Research Applications
N-(tert-butyl)-2-phenyl-2-(phenylthio)acetamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate due to its reported biological activities. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities in various in vitro and in vivo studies.
Properties
IUPAC Name |
N-tert-butyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYCSVGTJKLERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)


![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

